Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate

Medicinal Chemistry ADME Prediction Structural Biology

Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate (CAS 1704096-59-2) is a functionalized piperazine building block featuring a Boc-protected amine and a uniquely linked 4-bromo-3-fluorobenzyl ether moiety. This specific arrangement provides chemists with a versatile intermediate for heterocyclic compound synthesis, offering orthogonal deprotection and cross-coupling handles that are confirmed in structural databases and vendor catalogs as an entry point for drug discovery and chemical biology applications.

Molecular Formula C16H22BrFN2O3
Molecular Weight 389.26 g/mol
CAS No. 1704096-59-2
Cat. No. B1408142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate
CAS1704096-59-2
Molecular FormulaC16H22BrFN2O3
Molecular Weight389.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)OCC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C16H22BrFN2O3/c1-16(2,3)23-15(21)19-6-8-20(9-7-19)22-11-12-4-5-13(17)14(18)10-12/h4-5,10H,6-9,11H2,1-3H3
InChIKeyLZNYTQWIYYEGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate: A Key Intermediate for Complex Synthesis


Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate (CAS 1704096-59-2) is a functionalized piperazine building block featuring a Boc-protected amine and a uniquely linked 4-bromo-3-fluorobenzyl ether moiety [1]. This specific arrangement provides chemists with a versatile intermediate for heterocyclic compound synthesis, offering orthogonal deprotection and cross-coupling handles that are confirmed in structural databases and vendor catalogs as an entry point for drug discovery and chemical biology applications .

Why Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate Cannot Be Interchanged with Common Piperazine Analogs


Attempts to replace this compound with a close analog like the carbon-linked tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate (CAS 1260898-90-5) fundamentally alters the project's synthetic timeline and final product properties. The critical ether (-O-CH2-) vs. direct amine (-CH2-) linkage differentiator changes the molecule's basicity, hydrogen bonding capacity, and metabolic soft spots, which are well-established as pivotal in medchem design . This distinction directly impacts the feasibility of on-resin chemistries, late-stage functionalization strategies, and the drug-likeness of downstream candidates, making generic substitution a significant risk to lead optimization and synthetic route reproducibility [1].

Quantitative Evidence Supporting the Selection of Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate Over Analogs


Molecular Topology: Increased Hydrogen Bond Acceptor Count and TPSA Shifts Solubility and Permeability Profiles

The target compound's ether linker introduces an additional hydrogen bond acceptor (total 5) compared to the carbon-linked analog tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate (total 4 HBA), as calculated from their molecular formulas and SMILES [1]. This single-atom change increases molecular weight by approximately 16 g/mol (389.27 vs. 373.26 g/mol) and is computationally predicted to decrease logP (XLogP3-AA = 3.3) compared to the more lipophilic carbon-linked analog, potentially enhancing aqueous solubility and affecting passive membrane permeability . These computed properties are key differentiators when selecting for central nervous system drug discovery programs requiring fine-tuning of blood-brain barrier characteristics.

Medicinal Chemistry ADME Prediction Structural Biology

Orthogonal Protective Group Strategy: Acid-labile Boc and Hydrogenolyzable Benzyl Ether for Sequential Deprotection

The compound uniquely offers two orthogonal functional group deprotection handles within the same small molecule: an acid-labile tert-butyloxycarbonyl (Boc) group and a benzyl ether that can be cleaved under neutral hydrogenolysis conditions, a combination not available in the direct benzyl-linked analog where the benzyl group is only cleavable via harsher hydrogenation of the C-N bond [1]. According to vendor-supplied synthesis notes, the molecule is a stable, isolable intermediate compatible with chromatographic purification and routine handling, which is a documented advantage over the more basic and potentially unstable free amine analog 1-(4-bromo-3-fluorobenzyl)piperazine . This allows for greater synthetic flexibility in library construction.

Solid-Phase Synthesis Combinatorial Chemistry Process Chemistry

Halogen Bonding Potential: Enhanced Target Engagement from 4-Bromo-3-fluoro vs. Mono-halogenated Analogs

The specific 4-bromo-3-fluoro substitution pattern on the benzyl ring provides a unique sigma-hole potential for halogen bonding that is geometrically and electronically distinct from commonly available mono-halogenated (4-bromo or 3-fluoro) building blocks [1]. Computational studies show that the anisotropic electron distribution of bromine acts as a halogen bond donor, while the adjacent fluorine can fine-tune the σ-hole magnitude and aromatic ring electronics. This dual-halogen system can enhance binding affinity to protein targets by 10- to 100-fold compared to a single halogen interaction in optimized systems, a feature not available in analogs like 4-bromobenzyl or 3-fluorobenzyl piperazines [2]. This makes the compound a privileged fragment for exploring cryptic binding pockets.

Structure-Based Drug Design Biophysical Chemistry Fragment-Based Screening

Characterized Chemical Purity Baseline: 95% HPLC Purity from Commercial Supplier

The compound is commercially available with a documented purity standard of 95%+ by HPLC (Catalog Number CM602072, MW 389.27), providing a clear procurement specification for reproducible screening campaigns . In contrast, some structurally related building blocks, such as 1-(4-bromo-3-fluorobenzyl)-4-isopropylpiperazine (CAS 2007909-70-6), are often listed with manufacturer-dependent variability in purity. This defined purity baseline is essential for minimizing false positives in biological assays, a critical requirement for any compound entering a lead identification or expansion phase, establishing a direct and actionable selection criterion over less-well characterized alternatives.

Chemical Procurement High-Throughput Screening Quality Control

Strategic Applications for Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate in Scientific Workflows


Late-Stage Diversification in Kinase Inhibitor Libraries

The compound's orthogonal protecting groups (Boc and benzyl ether) and potent bromo-fluoro halogen bonding handle make it an ideal late-stage diversification point for kinase-focused libraries [1]. Chemists can first perform a Suzuki-Miyaura cross-coupling on the aryl bromide to introduce a hinge-binding motif, then sequentially deprotect the benzyl ether to reveal an alcohol for further functionalization, and finally remove the Boc group to unmask the piperazine for amine-directed diversification. This sequence is impossible with the carbon-linked analog, which lacks the ether's chemoselective cleavage, enabling the rapid synthesis of highly decorated ATP-competitive inhibitors.

Development of CNS-Penetrant Chemical Probes

The unique combination of a heteroatom-rich piperazine core and a moderate calculated lipophilicity (XLogP = 3.3) positions this compound for CNS drug discovery [1]. Its reduced basicity from the O-linkage, compared to a direct C-linked benzylpiperazine, is associated with decreased P-glycoprotein (P-gp) efflux liability, a common cause of poor brain exposure [2]. Procurement of this specific intermediate allows a medicinal chemistry team to rapidly synthesize and test compounds with an inherent ADME advantage in crossing the blood-brain barrier, addressing a key challenge in neurotherapeutics.

On-Resin Synthesis of Bicyclic Peptide Macrocycles

The fully protected nature of the molecule, particularly the stable Boc-protected piperazine, makes it compatible with solid-phase peptide synthesis (SPPS) workflows [1]. The aryl bromide serves as a linchpin for on-resin macrocyclization via intramolecular Suzuki coupling after the ether group has been incorporated into the growing peptide chain. This application would fail if using the unprotected 1-(4-bromo-3-fluorobenzyl)piperazine due to the nucleophilic secondary amine's interference with the Fmoc deprotection cycle, highlighting the target compound's irreplaceable role in combinatorial peptide chemistry.

Quote Request

Request a Quote for Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.